REACTION_CXSMILES
|
O=[C:2]1[N:6](CC2C=CC=CC=2)[CH2:5][CH:4]([C:14]([OH:16])=O)[CH2:3]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:29]1([NH2:32])[CH2:31][CH2:30]1>C(#N)C>[CH:29]1([NH:32][C:14]([CH:4]2[CH2:3][CH2:2][NH:6][CH2:5]2)=[O:16])[CH2:31][CH2:30]1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CN1CC1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
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Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between chloroform and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, 1 N hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)C1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |